molecular formula C9H6ClN5S B13873253 5-(4-chloro-1H-indazol-5-yl)-1,3,4-thiadiazol-2-amine

5-(4-chloro-1H-indazol-5-yl)-1,3,4-thiadiazol-2-amine

Cat. No.: B13873253
M. Wt: 251.70 g/mol
InChI Key: FFZLSNGQVYEGRD-UHFFFAOYSA-N
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Description

5-(4-chloro-1H-indazol-5-yl)-1,3,4-thiadiazol-2-amine is a chemical compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-chloro-1H-indazol-5-yl)-1,3,4-thiadiazol-2-amine typically involves the reaction of 4-chloro-1H-indazole-5-amine with appropriate thiadiazole precursors under specific conditions. One common method includes the cyclization of 4-chloro-1H-indazole-5-amine with thiosemicarbazide in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is usually carried out under reflux conditions to facilitate the formation of the thiadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, can enhance yield and purity. Continuous flow reactors and other advanced technologies may be employed to ensure efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

5-(4-chloro-1H-indazol-5-yl)-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents like tetrahydrofuran.

    Substitution: Nucleophiles such as amines, thiols; reactions often conducted in polar aprotic solvents like dimethyl sulfoxide.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional functional groups.

    Reduction: Formation of reduced derivatives with altered electronic properties.

    Substitution: Formation of substituted derivatives with new functional groups replacing the chlorine atom.

Scientific Research Applications

5-(4-chloro-1H-indazol-5-yl)-1,3,4-thiadiazol-2-amine has been explored for various scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 5-(4-chloro-1H-indazol-5-yl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to alterations in cellular pathways. For example, it may inhibit kinases involved in cell signaling, thereby affecting cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-1H-indazol-5-amine
  • 4-chloro-1H-indazol-5-ol
  • 2-[(4-chloro-1H-indazol-5-yl)ethynyl]-5-fluorobenzaldehyde

Uniqueness

5-(4-chloro-1H-indazol-5-yl)-1,3,4-thiadiazol-2-amine stands out due to its unique combination of an indazole ring and a thiadiazole moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C9H6ClN5S

Molecular Weight

251.70 g/mol

IUPAC Name

5-(4-chloro-1H-indazol-5-yl)-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C9H6ClN5S/c10-7-4(8-14-15-9(11)16-8)1-2-6-5(7)3-12-13-6/h1-3H,(H2,11,15)(H,12,13)

InChI Key

FFZLSNGQVYEGRD-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=NN2)C(=C1C3=NN=C(S3)N)Cl

Origin of Product

United States

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